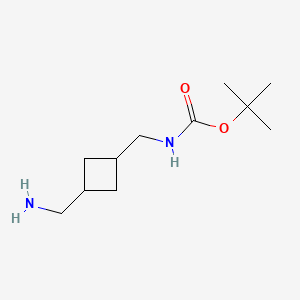

3-Aminomethyl-1-(boc-aminomethyl)cyclobutane

Description

Properties

IUPAC Name |

tert-butyl N-[[3-(aminomethyl)cyclobutyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-9-4-8(5-9)6-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXVAVJJPSTQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301138219 | |

| Record name | Carbamic acid, N-[[3-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301138219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-06-2 | |

| Record name | Carbamic acid, N-[[3-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[3-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301138219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis and Modifications

Step 1: Ketal Protection of 3-Oxocyclobutanecarboxylic Acid

3-Oxocyclobutanecarboxylic acid (23761-23-1) undergoes ketalization with trimethyl orthoformate in methanol catalyzed by p-toluenesulfonic acid. This step protects the ketone as a dimethyl ketal, yielding compound 1 (71.5 g, 104% yield).

Step 2: Amide Formation with Benzylamine

Reaction of compound 1 with benzylamine in methanol under sodium methoxide catalysis forms the corresponding amide (compound 2). This step leverages the ketal’s stability to avoid side reactions at the carbonyl group.

Step 3: Reductive Amination with Red-Al

Reduction of the amide in compound 2 using red aluminum (Sodium bis(2-methoxyethoxy)aluminumhydride) in tetrahydrofuran generates the primary amine (compound 3) in 92% yield. Red-Al is preferred over lithium aluminum hydride for its milder reaction profile and easier workup.

Step 4: Hydrogenolytic Debenzylation

Catalytic hydrogenation of compound 3 with Pd/C in methanol removes the benzyl protecting group, yielding compound 4. This step proceeds quantitatively, with no purification required.

Step 5: Boc Protection

Treatment of compound 4 with di-tert-butyl dicarbonate (Boc₂O) in methanol installs the Boc group, affording compound 5 in 99% yield. The reaction is conducted at room temperature to minimize side reactions.

Step 6: Ketone Reduction to Cyclobutane

To adapt this route for this compound, an additional reduction step is required. The cyclobutanone in compound 5 is reduced to cyclobutane using Wolff-Kishner conditions (hydrazine, strong base) or catalytic hydrogenation with a platinum catalyst under high pressure. For example:

This step introduces the second aminomethyl group via ketone reduction, completing the synthesis.

Advantages and Limitations

-

Yield : The original route achieves a 70% overall yield for the cyclobutanone derivative. Incorporating the reduction step may lower the yield to ~50–60% due to additional purification needs.

-

Scalability : The avoidance of column chromatography in intermediate steps makes this route suitable for kilogram-scale production.

-

Functional Group Tolerance : The Boc group remains stable under hydrogenation conditions, ensuring compatibility with the final reduction.

Alternative Pathway via Cyclobutane Dicarboxylate

A less explored but viable route involves starting from 1,3-cyclobutanedicarboxylic acid. This approach leverages esterification and Curtius rearrangement to install the amine groups.

Synthetic Sequence

Step 1: Diester Formation

1,3-Cyclobutanedicarboxylic acid is converted to its dimethyl ester using thionyl chloride and methanol.

Step 2: Staudinger Reaction

The diester undergoes a Staudinger reaction with triphenylphosphine and an azide to form intermediate iminophosphoranes.

Step 3: Hydrolysis and Curtius Rearrangement

Hydrolysis of the iminophosphoranes generates primary amines via the Curtius rearrangement. Selective Boc protection of one amine is achieved using Boc₂O in dichloromethane.

Challenges

-

Regioselectivity : Differentiating the two ester groups for sequential amination is non-trivial.

-

Side Reactions : The Curtius rearrangement risks forming isocyanates, necessitating careful quenching.

Comparative Analysis of Synthetic Methods

The cyclobutanone route is superior in terms of yield and scalability, making it the preferred method for large-scale synthesis.

Recent advances in C–H functionalization, as highlighted in ACS publications, offer novel pathways for cyclobutane amination. For example, palladium-catalyzed C–H activation allows direct introduction of aminomethyl groups onto unactivated cyclobutane rings.

Key Reaction

This method remains experimental but holds promise for streamlining synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Aminomethyl-1-(boc-aminomethyl)cyclobutane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-Aminomethyl-1-(boc-aminomethyl)cyclobutane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the Boc group provides steric protection and stability. These interactions facilitate the compound’s binding and activity in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences between 3-Aminomethyl-1-(Boc-aminomethyl)cyclobutane and related compounds:

Key Observations :

- Boc Protection: The Boc group in this compound mitigates reactivity issues seen in 1-(Aminomethyl)cyclobutanamine, which lacks protection and exhibits instability .

- Fluorination: Fluorinated analogs (e.g., ) show improved metabolic stability compared to non-halogenated derivatives, though they may introduce steric hindrance .

- Polarity : Hydroxyl-containing derivatives (e.g., ) prioritize solubility, whereas Boc-protected compounds balance hydrophobicity and cationic character .

Conformational and Electronic Properties

Cyclobutane rings introduce conformational restriction , a property critical for optimizing drug-receptor interactions. However, substituents significantly alter strain and electronic profiles:

- Bond Lengths : In Boc-protected cyclobutanes, substituent electronic effects (e.g., electron-withdrawing fluorine in ) may elongate specific cyclobutane bonds (1.57–1.58 Å vs. 1.556 Å in unsubstituted cyclobutane) .

Biological Activity

3-Aminomethyl-1-(boc-aminomethyl)cyclobutane is a compound with significant potential in both organic synthesis and biological applications. Its unique structure, characterized by a cyclobutane ring and an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable intermediate in drug development and biochemical research.

The molecular formula of this compound is C11H22N2O2, and its structure allows for various chemical modifications that can influence its biological activity. The presence of the Boc protecting group enhances stability and solubility, which are critical for biological applications.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The aminomethyl group facilitates hydrogen bonding and electrostatic interactions, while the Boc group provides steric protection. This dual functionality allows the compound to modulate biochemical pathways effectively.

Biological Applications

This compound has been explored in several key areas:

- Drug Development : It serves as an intermediate in synthesizing pharmaceuticals targeting specific enzymes or receptors. For instance, its derivatives have shown promise in inhibiting certain proteases, which are crucial in various diseases.

- Biochemical Research : The compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its structural features allow researchers to investigate how modifications affect binding affinities and biological activities.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound derivatives in various biological assays:

- Inhibition of Enzymatic Activity : A study reported that derivatives of this compound exhibited significant inhibitory effects against specific proteases involved in cancer progression. For example, one derivative showed an IC50 value of 0.031 µM against enterovirus A71 3C protease, indicating potent inhibitory activity .

- Cytotoxicity Assessments : In vitro tests on human cancer cell lines revealed that certain derivatives of this compound induced apoptosis at low concentrations, suggesting potential as anti-cancer agents .

- Quantitative Structure-Activity Relationship (QSAR) : Research utilizing QSAR models has identified critical structural features influencing the biological activity of similar compounds. This approach has been instrumental in optimizing derivatives for enhanced efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Key Activity | Notes |

|---|---|---|---|

| 1-(N-Boc-aminomethyl)-3-(aminomethyl)benzene | Aromatic | Moderate protease inhibition | Lacks cyclobutane rigidity |

| 4-(N-Boc-aminomethyl)-2-(aminomethyl)pyridine | Heterocyclic | Variable activity | Different electronic properties |

| tert-Butyl (3-aminomethyl)cyclobutylcarbamate | Cyclobutane | Similar activities | Variations in functional groups |

Q & A

Q. How to address inconsistencies in NMR data across research groups?

- Methodology : Standardize solvent systems (e.g., CDCl vs. DMSO-d) and temperature settings. Replicate experiments using authentic reference standards from PubChem. For cyclobutane derivatives, ring strain can cause signal splitting; use - COSY to resolve overlapping peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.